4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione
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Overview
Description
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione is a complex organic compound that features a quinoline moiety attached to a tetraazacyclotridecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione typically involves multiple steps, starting with the preparation of the quinoline moiety. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis methods . These methods often involve the use of aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials .
The tetraazacyclotridecane ring can be synthesized through cyclization reactions involving appropriate diamines and dicarboxylic acids under controlled conditions. The final step involves coupling the quinoline moiety with the tetraazacyclotridecane ring using suitable coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione involves its interaction with various molecular targets and pathways. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Ciprofloxacin: A well-known quinolone antibiotic with strong antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
Uniqueness
What sets 4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione apart is its unique combination of a quinoline moiety with a tetraazacyclotridecane ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
CAS No. |
184824-41-7 |
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Molecular Formula |
C19H25N5O2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(quinolin-2-ylmethyl)-1,4,7,10-tetrazacyclotridecane-11,13-dione |
InChI |
InChI=1S/C19H25N5O2/c25-18-13-19(26)22-10-12-24(11-9-20-7-8-21-18)14-16-6-5-15-3-1-2-4-17(15)23-16/h1-6,20H,7-14H2,(H,21,25)(H,22,26) |
InChI Key |
IEWSAHIUUFNXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC(=O)NCCN(CCN1)CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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